![molecular formula C10H6ClN3 B1517719 4-Amino-6-chloroquinoline-3-carbonitrile CAS No. 1146293-15-3](/img/structure/B1517719.png)
4-Amino-6-chloroquinoline-3-carbonitrile
Overview
Description
4-Amino-6-chloroquinoline-3-carbonitrile is a chemical compound with the CAS Number: 1146293-15-3 . It has a molecular weight of 203.63 .
Molecular Structure Analysis
The InChI code for 4-Amino-6-chloroquinoline-3-carbonitrile is 1S/C10H6ClN3/c11-7-1-2-9-8 (3-7)10 (13)6 (4-12)5-14-9/h1-3,5H, (H2,13,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Amino-6-chloroquinoline-3-carbonitrile include a molecular weight of 203.63 .Scientific Research Applications
Synthesis of Biologically Active Compounds
Chloroquinoline-3-carbonitriles, including 4-Amino-6-chloroquinoline-3-carbonitrile, have been used in the synthesis of various biologically active compounds . These compounds have shown potential in the development of new drugs and treatments.
Chemical Reactions
The compound has been the subject of various studies focusing on its chemical reactions . These studies aim to understand the compound’s behavior under different conditions, which can be crucial in its application in the synthesis of other compounds.
Development of New Derivatives
4-Amino-6-chloroquinoline-3-carbonitrile has been used in the design and synthesis of related derivatives . These derivatives are then assessed for their pharmacological effects, contributing to the development of new drugs.
properties
IUPAC Name |
4-amino-6-chloroquinoline-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-3,5H,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBHPXPOWLQGTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Cl)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-chloroquinoline-3-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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